Ethyl 2-Amino-3,5-dibromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

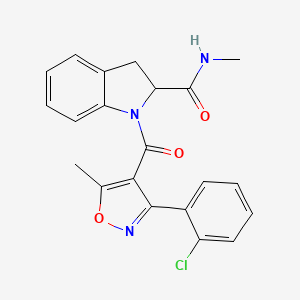

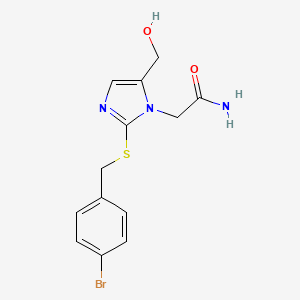

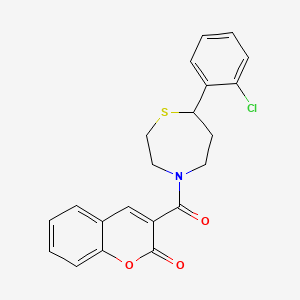

Ethyl 2-Amino-3,5-dibromobenzoate is an organic compound with the chemical formula C9H9Br2NO2 . It is related to Mthis compound, which participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9BR2NO2 . The molecular weight is 322.98 .Scientific Research Applications

Synthesis and Application in Dendritic Polymers

Ethyl 3,5-dibromobenzoate, derived from ethyl 4-amino-3,5-dibromobenzoate, serves as a precursor for dendritic polymers, highlighting its significance in polymer chemistry. The synthesis process involves diazotization and reductive deamination, demonstrating an efficient method with a high yield of 94% under optimal conditions. This approach simplifies the reaction steps, reduces reaction time, and enhances yield, facilitating the production of dendritic polymers. This application underscores the compound's utility in advanced polymer synthesis and materials science (Bi Yun-mei, 2011).

Environmental Behavior and Photocatalytic Profile

The environmental behavior and photocatalytic degradation of ethyl-4-aminobenzoate, a related compound, were investigated to understand its fate in natural waters. Despite its widespread use in sunscreens and anesthetic ointments, ethyl-4-aminobenzoate has not been detected in environmental waters, likely due to its transformation through photocatalysis. This study identifies transformation products and proposes pathways including (de)hydroxylation, demethylation, and molecular rearrangement, contributing to the understanding of environmental persistence and toxicity of sunscreen ingredients (A. J. Li et al., 2017).

Thermal and Structural Properties

Research on ethyl 2-aminobenzoate and ethyl 3-aminobenzoate, closely related to ethyl 2-amino-3,5-dibromobenzoate, reveals their thermal and structural properties. Calorimetric experiments provided insights into their standard molar enthalpies of formation, vaporization, and intramolecular interactions, such as hydrogen bonding. Computational calculations complemented these findings, offering a comprehensive understanding of the energetic and structural characteristics of these compounds. This information is crucial for their application in various scientific and industrial contexts (J. Ledo et al., 2019).

Mechanism of Action

Target of Action

Ethyl 2-Amino-3,5-dibromobenzoate is a chemical compound with the formula C9H9Br2NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar compound, mthis compound, has been reported to participate in cobalt (ii) schiff′s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively . It also participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds respectively .

Biochemical Pathways

As mentioned earlier, its similar compound, Mthis compound, is involved in the oxidation of alcohols to aldehydes and ketones . This suggests that this compound might also influence similar biochemical pathways.

Properties

IUPAC Name |

ethyl 2-amino-3,5-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERSGAMVWBINET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

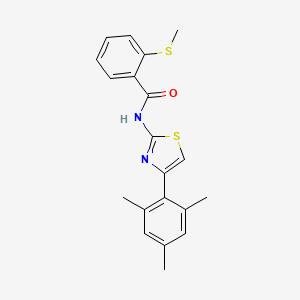

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)

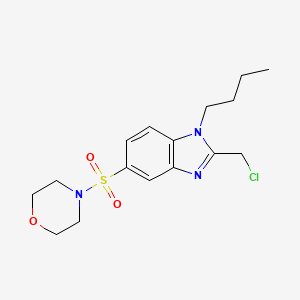

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)

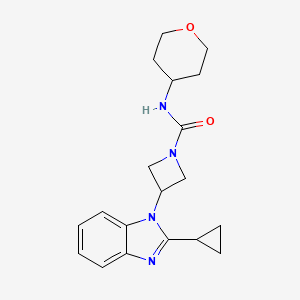

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2929184.png)

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)